molecular formula C14H15N3O5S2 B2922429 {[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 878451-50-4

{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2922429
CAS RN: 878451-50-4
M. Wt: 369.41
InChI Key: MJBZTNMRBJMMCZ-UHFFFAOYSA-N
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Description

The compound “{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate” is a complex organic molecule. It contains a thiazolidine core, which is a five-membered heterocyclic ring containing sulfur and nitrogen . This core is known to be present in various bioactive compounds and has been the subject of extensive research due to its diverse biological properties .


Synthesis Analysis

The synthesis of thiazolidine derivatives has been achieved through various methods, including multicomponent reactions, click reactions, nano-catalysis, and green chemistry . These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazolidine core and various functional groups attached to it. The thiazolidine core contains one nitrogen and one sulfur atom . The presence of sulfur enhances the pharmacological properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving thiazolidine derivatives are diverse and complex. One general mechanism for their synthesis involves the activation of N-arylsulfonylaziridine by a Lewis acid, which then undergoes an SN2-type ring-opening reaction with isothiocyanates to form a new intermediate .


Physical And Chemical Properties Analysis

The compound is a white solid with weak acidity . It is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide .

Mechanism of Action

Thiazolidine derivatives mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of various amino acids to the D-lactoyl group of UDP-N-acetylmuramic acid . This process is crucial in the biological functioning of several essential molecules .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activities and are used in probe design . The novel synthesis of these derivatives using various agents is being explored to improve yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are being critically reviewed, providing useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of future research .

properties

IUPAC Name

[2-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S2/c1-23-12-9(3-2-4-16-12)13(20)22-7-10(18)15-5-6-17-11(19)8-24-14(17)21/h2-4H,5-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZTNMRBJMMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NCCN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate

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